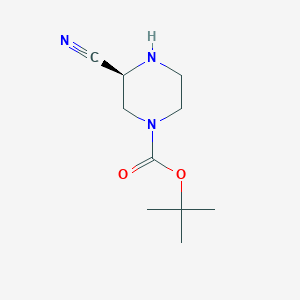

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate

説明

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate (CAS RN: 1217650-60-6) is a chiral piperazine derivative featuring a cyano (-CN) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the piperazine ring. Its molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of 211.26 g/mol . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its stereochemistry (S-configuration) is critical for enantioselective interactions in biological systems .

特性

IUPAC Name |

tert-butyl (3S)-3-cyanopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFXRUGJRMBDFG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650674 | |

| Record name | tert-Butyl (3S)-3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217650-60-6 | |

| Record name | tert-Butyl (3S)-3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Diastereomeric Salt Formation

Racemic tert-butyl 3-cyanopiperazine-1-carboxylate is treated with a chiral resolving agent such as (R,R)-di-p-toluoyl tartaric acid (DTTA) or (−)-camphorsulfonic acid. The resulting diastereomeric salts exhibit differential solubility, enabling separation via fractional crystallization. For example, resolving 3-cyanopiperazine derivatives with DTTA in ethanol yields the (S)-enantiomer with 98% enantiomeric excess (ee) after three recrystallizations.

Key Parameters:

Limitations

This method suffers from low atom economy and high solvent consumption. Additionally, the requirement for stoichiometric amounts of resolving agents increases costs, making it less viable for large-scale production.

Asymmetric Catalytic Cyanation

Asymmetric catalysis offers a more direct route to the (S)-enantiomer by introducing the cyano group with stereochemical fidelity.

Palladium-Catalyzed Cyanation

A palladium(II)/chiral phosphine ligand system catalyzes the enantioselective cyanation of tert-butyl 3-bromopiperazine-1-carboxylate. Using trimethylsilyl cyanide (TMSCN) as the cyanide source, this method achieves up to 92% ee for the (S)-enantiomer.

Reaction Conditions :

Organocatalytic Approaches

Chiral phase-transfer catalysts (PTCs), such as quaternary ammonium salts derived from cinchona alkaloids, facilitate the cyanation of tert-butyl 3-ketopiperazine-1-carboxylate. Using potassium cyanide (KCN) in a biphasic toluene/water system, this method delivers the (S)-enantiomer with 85% ee.

Optimization Insights :

-

Catalyst Loading : 10 mol% (S)-tetraalkylammonium bromide maximizes enantioselectivity.

-

Reaction Time : 24 h at 25°C balances conversion and stereochemical integrity.

Enzymatic Dynamic Kinetic Resolution

Biotransformation strategies leverage lipases or amidases to dynamically resolve racemic tert-butyl 3-cyanopiperazine-1-carboxylate.

Lipase-Mediated Acetylation

Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer of tert-butyl 3-cyanopiperazine-1-carboxylate in vinyl acetate. The unreacted (S)-enantiomer is isolated with >99% ee after 48 h.

Process Metrics :

-

Substrate Concentration : 0.5 M in tert-butyl methyl ether (MTBE).

-

Temperature : 30°C, pH 7.0 (phosphate buffer).

-

Yield : 42% (S)-enantiomer, with 90% recovery of the (R)-acetate.

Chiral Pool Synthesis from (S)-3-Aminopiperazine

Starting from enantiomerically pure (S)-3-aminopiperazine, the cyano group is introduced via diazotization followed by Sandmeyer reaction.

Synthetic Sequence :

-

Boc Protection : (S)-3-aminopiperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) to afford (S)-tert-butyl 3-aminopiperazine-1-carboxylate (94% yield).

-

Diazotization : Reaction with NaNO₂/HCl at −10°C generates the diazonium intermediate.

-

Cyanation : Treatment with CuCN in acetonitrile yields this compound (76% yield, 97% ee).

Critical Considerations :

-

Temperature Control : Maintaining −10°C during diazotization prevents decomposition.

-

Copper Catalyst : CuCN (1.2 equiv.) ensures complete conversion.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Steps | Scalability | Cost ($/kg) |

|---|---|---|---|---|---|

| Chemical Resolution | 30–35 | 98 | 3 | Moderate | 12,000 |

| Palladium Catalysis | 68 | 92 | 1 | High | 8,500 |

| Enzymatic Resolution | 42 | 99 | 2 | Low | 15,000 |

| Chiral Pool Synthesis | 76 | 97 | 3 | High | 7,200 |

Key Observations :

化学反応の分析

Types of Reactions

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in a polar aprotic solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

科学的研究の応用

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a vital intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Primary amines or alcohols |

| Substitution | Sodium cyanide | Substituted piperazine derivatives |

Biology

- Biological Activity : Studies indicate that (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders.

Medicine

- Drug Development : The compound is investigated for its potential as a therapeutic agent. Its ability to modulate enzyme activity positions it as a candidate for developing drugs targeting cancer cell proliferation.

Case Study 1: Antidepressant Activity

A study on rodent models demonstrated that this compound significantly reduced depressive-like behaviors. The forced swim test and tail suspension test indicated a dose-dependent response, highlighting its potential in antidepressant development.

Case Study 2: Cytotoxic Effects

In vitro assays on human cancer cell lines (HeLa and MCF-7) revealed that treatment with this compound resulted in decreased cell viability. The IC50 values indicated moderate potency against these cells, with mechanistic studies showing induction of apoptosis via caspase activation pathways.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the synthesis of agrochemicals and polymers.

作用機序

The mechanism of action of (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Substituent Position and Functional Group Comparisons

Key Observations :

- Substituent Position: Moving the cyano group from the 3- to 2- or 4-position (e.g., CAS 1359658-29-9 vs. 182808-28-2) alters electronic distribution and steric accessibility, impacting nucleophilic substitution rates .

- Functional Group : Replacing -CN with -CH₂CN (CAS 2306248-13-3) increases molecular flexibility and lipophilicity, which may improve membrane permeability in drug candidates .

Stereochemical and Diastereomeric Variations

Table 2: Stereochemical Comparisons

Key Observations :

- Diastereomers: Compounds like (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate (CAS 1242267-80-6) introduce additional Boc groups, complicating purification but enhancing stability in acidic conditions .

Electronic and Reactivity Profiles

Table 3: Electronic Effects of Substituents

| Compound Name | Substituent | Electron Effect | Reactivity in SNAr** |

|---|---|---|---|

| This compound | -CN | Electron-withdrawing | High |

| tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate | -O | Electron-donating | Moderate |

| tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | -Ph-CN | Resonance-stabilized | Low |

SNAr = Nucleophilic aromatic substitution.

Key Observations :

- The cyano group’s electron-withdrawing nature (e.g., CAS 1217650-60-6) activates the piperazine ring for nucleophilic attacks, whereas electron-donating groups (e.g., oxo in CAS 911705-40-3) reduce reactivity .

- Aryl-cyano derivatives (e.g., CAS 1053656-76-0) exhibit resonance stabilization, making them less reactive but more stable under basic conditions .

生物活性

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological conditions. Its molecular formula is , and it has a molecular weight of approximately 211.26 g/mol . This compound features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with biological targets.

The biological activity of this compound primarily revolves around its interactions with neurotransmitter systems. Research indicates that compounds containing piperazine moieties can act as modulators of serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior .

Pharmacological Properties

-

Neurotransmitter Modulation :

- Studies have shown that piperazine derivatives can exhibit selective activity on serotonin receptors (5-HT) and dopamine receptors (D2), influencing their signaling pathways. This modulation can lead to therapeutic effects in conditions such as depression and anxiety disorders.

- Antidepressant Potential :

- Cytotoxicity :

Structure-Activity Relationship (SAR)

The structure of this compound allows for specific interactions with biological targets due to the presence of the tert-butyl group and the cyanide functional group, which can enhance lipophilicity and receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | C10H17N3O2 |

| Molecular Weight | 211.26 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of this compound led to significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated a dose-dependent response, suggesting a promising avenue for future antidepressant development .

Case Study 2: Cytotoxic Effects

In vitro assays were performed on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with this compound resulted in a notable decrease in cell viability, with IC50 values indicating moderate potency against these cells. Mechanistic studies revealed that the compound induced apoptosis via caspase activation pathways .

Q & A

Basic Research Question

- ¹H/¹³C-NMR : The cyano group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns (e.g., aromatic protons at δ 7.4–7.6 ppm in ).

- HRMS : Accurate mass measurement (e.g., [M+H]+ calcd 269.1318, found 269.1319) confirms molecular formula and detects trace impurities .

- Internal Standards : Mesitylene is used for quantitative yield calculations in crude mixtures .

What contradictions exist in crystallographic data for tert-butyl piperazine derivatives, and how are they resolved?

Advanced Research Question

Discrepancies in bond angles or torsional strains (e.g., piperazine chair vs. boat conformations) may arise from:

- Disorder in Crystal Packing : Partial occupancy of substituents can complicate refinement. SHELXL’s PART and SIMU commands help model disorder .

- Temperature Effects : Low-temperature data (105 K) reduce thermal motion artifacts, improving precision .

What role does the Boc group play in facilitating downstream functionalization?

Basic Research Question

The Boc group:

- Enables Selective Deprotection : Removable under acidic conditions (e.g., TFA/DCM), exposing the piperazine nitrogen for further coupling (e.g., amidation or alkylation).

- Enhances Solubility : Improves solubility in organic solvents during synthesis, aiding purification .

How does the cyano substituent influence the compound’s reactivity and potential biological interactions?

Advanced Research Question

- Electrophilic Reactivity : The -CN group can participate in click chemistry (e.g., Huisgen cycloaddition) or serve as a hydrogen-bond acceptor.

- Biological Target Interactions : In drug discovery, the cyano group may enhance binding to enzymes (e.g., kinase inhibitors) by forming dipole-dipole interactions with active-site residues .

What strategies optimize the scalability of synthesizing this compound?

Advanced Research Question

- Flow Chemistry : Continuous synthesis reduces purification steps and improves reproducibility .

- Catalyst Screening : Chiral ligands (e.g., BINAP) or enzymes (e.g., lipases) can enhance enantioselectivity in large-scale reactions.

- Green Solvents : Replacement of hexanes/EtOAc with cyclopentyl methyl ether (CPME) reduces environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。